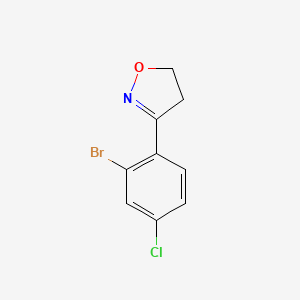

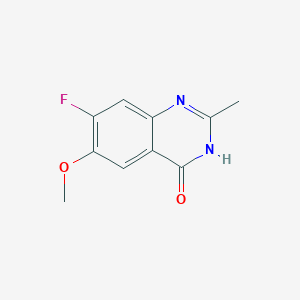

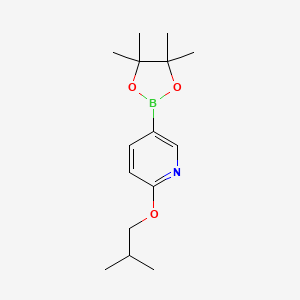

BrC1=C(C=CC(=C1)Cl)C1=NOCC1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a small molecule with the molecular formula C9H7BrClNO and a molecular weight of 260.52 g/mol . Vemurafenib , an orally available small molecule inhibitor of the serine/threonine protein kinase B-Raf(V600E) and B-Raf.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Employed in studies involving protein kinase inhibition and signal transduction pathways.

Medicine: Investigated for its potential therapeutic effects in treating certain types of cancer, particularly melanoma.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

The primary target of the compound BrC1=C(C=CC(=C1)Cl)C1=NOCC1 is the BRCA1 protein . BRCA1 is a tumor suppressor gene that encodes for the BRCA1 protein, which plays a vital role in DNA repair, cell cycle regulation, and the maintenance of genomic stability . The BRCA1 protein interacts with a variety of other proteins that play essential roles in gene regulation and embryonic development .

Mode of Action

The compound interacts with its target, the BRCA1 protein, through its C-terminal BRCT domains . These domains are crucial in protein-protein interactions as well as in DNA damage response and cell cycle regulation through their phosphoprotein binding modules that recognize the phosphorylated protein sequence motif of other kinases . Mutations within the BRCT domain can disrupt the normal function of BRCA1 and lead to an increased risk of developing breast and ovarian cancer .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a role in the functional mechanisms of BRIP1, including “basal transcription factors,” “homologous recombination,” “nucleotide excision repair,” and DNA metabolism pathways . It also contributes to regulating ribosomal biogenesis, an essential cellular process known to be altered in Fanconi anemia and linked to the etiology of bone marrow failure .

Result of Action

The molecular and cellular effects of the compound’s action include the stimulation of gene transcription without the requirement for a DNA-tethering function in mammalian and yeast cells . It also facilitates antisense ribosomal RNA production and double-stranded ribosomal RNA formation to suppress RNA polymerase I-induced ribosomal R-loops . This function contributes to regulating ribosomal biogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, modern materials such as Bisphenol A should be examined for their relationship with DNA stability, cancer incidence, and chemotherapy

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole involves several steps, starting from commercially available precursors. The synthetic route typically includes halogenation, nitration, and cyclization reactions under controlled conditions. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole: can be compared with other similar compounds, such as:

Dabrafenib: Another B-Raf inhibitor with a different chemical structure but similar mechanism of action.

Sorafenib: A multi-kinase inhibitor that targets B-Raf along with other kinases.

Trametinib: A MEK inhibitor that works downstream of B-Raf in the MAPK pathway.

These compounds share similar therapeutic applications but differ in their chemical structures, specific targets, and pharmacokinetic properties, highlighting the uniqueness of 3-(2-Bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole .

Eigenschaften

IUPAC Name |

3-(2-bromo-4-chlorophenyl)-4,5-dihydro-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-8-5-6(11)1-2-7(8)9-3-4-13-12-9/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUONLUKMKCEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1C2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-6-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2404879.png)

![ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2404881.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)

![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)

![(Z)-6-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2404897.png)

![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)